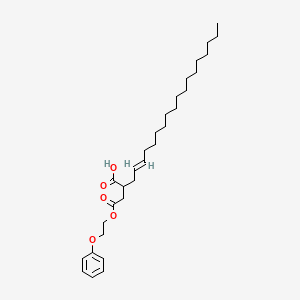
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C30H48O5 and a molecular weight of 488.69912 g/mol . It is known for its unique structure, which includes a phenoxyethyl group and an octadecenylsuccinate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate typically involves the reaction of 2-octadecenylsuccinic anhydride with 2-phenoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the octadecenyl chain to a single bond, resulting in a saturated compound.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated derivatives
Substitution: Various substituted phenoxyethyl derivatives
Aplicaciones Científicas De Investigación
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations
Mecanismo De Acción
The mechanism of action of 4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The phenoxyethyl group can interact with biological membranes, altering their properties and affecting cellular processes. The octadecenylsuccinate moiety can modulate enzyme activity and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Phenoxyethyl) hydrogen succinate
- 4-(2-Phenoxyethyl) hydrogen 2-octadecylsuccinate
- 4-(2-Phenoxyethyl) hydrogen 2-decenylsuccinate
Uniqueness
4-(2-Phenoxyethyl) hydrogen 2-octadecenylsuccinate is unique due to its specific combination of a phenoxyethyl group and an octadecenylsuccinate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
93904-77-9 |
|---|---|
Fórmula molecular |
C30H48O5 |
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
(E)-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]icos-4-enoic acid |
InChI |
InChI=1S/C30H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-27(30(32)33)26-29(31)35-25-24-34-28-22-19-17-20-23-28/h16-20,22-23,27H,2-15,21,24-26H2,1H3,(H,32,33)/b18-16+ |
Clave InChI |
ZGESUOVNOUSXPE-FBMGVBCBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCCOC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OCCOC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


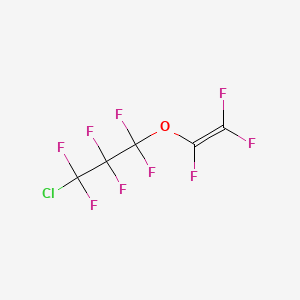
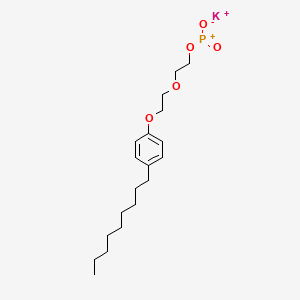

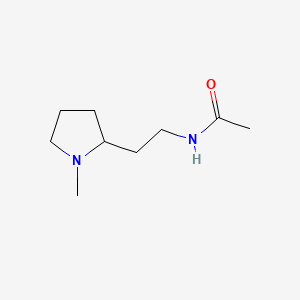
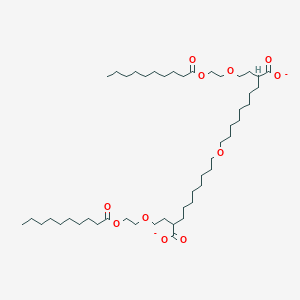
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide](/img/structure/B15179638.png)
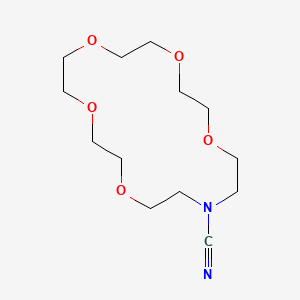



![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
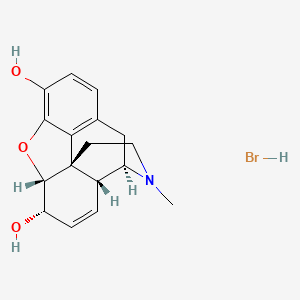
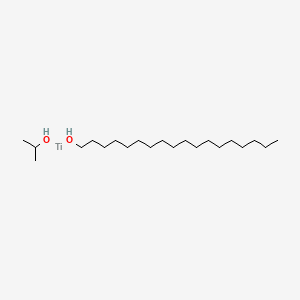
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
